![molecular formula C13H20N2O3S B12891838 2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide CAS No. 62563-85-3](/img/structure/B12891838.png)
2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound features a methoxy group attached to a benzene ring, which is further substituted with a pyrrolidin-1-yl ethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves the reaction of 2-methoxybenzenesulfonyl chloride with 2-(pyrrolidin-1-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide or 2-formyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide.
Reduction: Formation of N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide.
Substitution: Formation of 2-halogen-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. The presence of the methoxy and pyrrolidinyl groups enhances its binding affinity and specificity towards the target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- N-(2-(Pyrrolidin-1-yl)ethyl)benzenesulfonamide
- 2-Hydroxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- 2-Halogen-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Uniqueness
2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is unique due to the presence of the methoxy group, which imparts distinct chemical properties and enhances its biological activity. The combination of the methoxy and pyrrolidinyl groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propiedades
Número CAS |
62563-85-3 |
|---|---|
Fórmula molecular |
C13H20N2O3S |
Peso molecular |
284.38 g/mol |
Nombre IUPAC |
2-methoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H20N2O3S/c1-18-12-6-2-3-7-13(12)19(16,17)14-8-11-15-9-4-5-10-15/h2-3,6-7,14H,4-5,8-11H2,1H3 |
Clave InChI |
JFCAESMTVVVWFQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1S(=O)(=O)NCCN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)
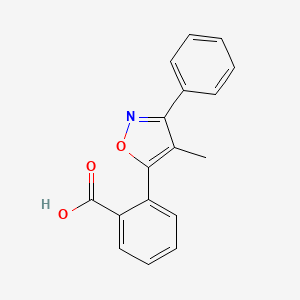
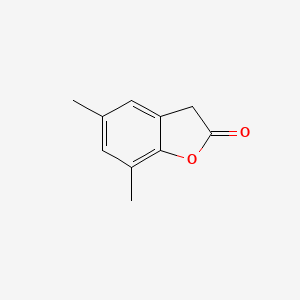

![1-[2-bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B12891783.png)
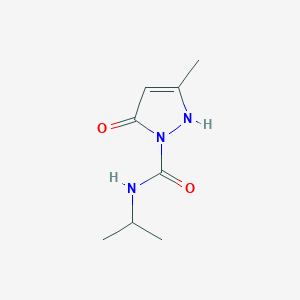
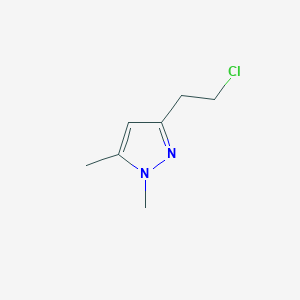
![7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol](/img/structure/B12891812.png)
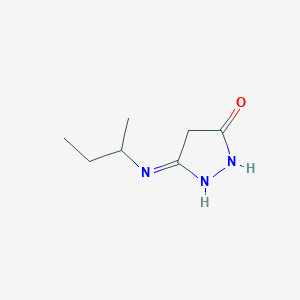
![4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole](/img/structure/B12891825.png)
![1-[4-(4,5-Dimethoxy-2-nitrophenyl)-2,5-dimethylfuran-3-YL]ethan-1-one](/img/structure/B12891835.png)
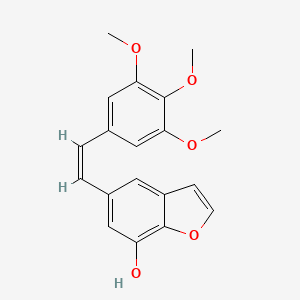
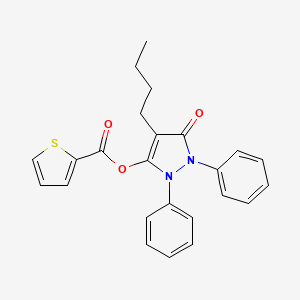
![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12891854.png)
